5-Bromo-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C7H11BrN4O2S |
|---|---|
Molecular Weight |
295.16 g/mol |
IUPAC Name |
5-bromo-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H11BrN4O2S/c1-12(2)15(13,14)6-4-10-3-5(8)7(6)11-9/h3-4H,9H2,1-2H3,(H,10,11) |
InChI Key |
AJAYAOPQMDPHQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=CC(=C1NN)Br |
Origin of Product |
United States |
Preparation Methods
Role of the Sulfonamide Directing Group
The sulfonamide group at C3 exerts dual effects:
Enhancing Hydrazine Reactivity
Hydrazine’s nucleophilicity is augmented by using polar aprotic solvents (e.g., DMF) and elevated temperatures. Copper(I) catalysts facilitate single-electron transfer (SET) mechanisms, stabilizing radical intermediates during substitution.
Purification Challenges
The final compound’s polarity necessitates silica gel chromatography (ethyl acetate/hexane, 3:1) or recrystallization from ethanol/water (1:2). LC-MS analysis confirms purity (>98%) with characteristic [M+H]⁺ at m/z 333.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions. Common nucleophiles include amines, thiols, and alkoxides:
Reactivity trends align with aromatic electrophilic substitution mechanisms, where electron-withdrawing groups (e.g., sulfonamide) activate the ring toward nucleophilic attack .
Hydrazinyl Group Reactivity
The hydrazine moiety participates in condensation and cyclization reactions:
2.1. Schiff Base Formation
Reaction with aromatic aldehydes yields hydrazones:
-
Example : Benzaldehyde in ethanol (25°C, 4h) gives a hydrazone derivative (85% yield).
Sulfonamide Functionalization
The N,N-dimethylsulfonamide group undergoes alkylation and acylation:
3.1. Alkylation
| Alkylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 50°C, 8h | Quaternary sulfonamide | 58% |
| Benzyl chloride | DIPEA, DCM, 25°C, 16h | N-Benzyl derivative | 63% |
Optimized Protocol :
3.2. Acylation
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C, 2h | N-Acetyl derivative | 77% |
| Benzoyl chloride | Et₃N, THF, 25°C, 6h | N-Benzoyl derivative | 69% |
Catalytic Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80°C, 12h | Biaryl derivative | 65% |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24h | Aminopyridine | 58% |
Key Consideration : The sulfonamide group’s electron-withdrawing nature enhances oxidative addition efficiency in cross-couplings .
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C via sulfonyl group cleavage (TGA data: onset 215°C).
-
Hydrolytic Sensitivity : Hydrazine group prone to oxidation; reactions require inert atmospheres (N₂/Ar) .
Analytical Characterization
Reaction products are validated using:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of sulfonamide compounds, including 5-Bromo-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide, exhibit significant anticancer properties. The compound is often synthesized as part of a series aimed at enhancing the efficacy against various cancer cell lines.
Case Studies and Findings
- A study demonstrated that compounds with a sulfonamide moiety showed potent antiproliferative activity against multiple human cancer cell lines, including breast and leukemia cancers. For instance, derivatives were found to have IC50 values significantly lower than standard chemotherapeutics, indicating higher potency .
- Another investigation highlighted that specific derivatives containing the 1,3,4-oxadiazole structure alongside sulfonamides exhibited up to 90% inhibition in breast cancer cell lines (T-47D) and melanoma (SK-MEL-5) at concentrations as low as 10 µM .
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| This compound | T-47D (Breast) | <10 | 90.47% |
| This compound | SK-MEL-5 (Melanoma) | <10 | 84.32% |
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been documented. Compounds in this class have shown activity against various bacterial strains, indicating their potential use in treating infections.
Research Insights
- A study focused on the synthesis of bromopyrimidine derivatives revealed that certain compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized sulfonamides were tested against standard microbial strains and showed promising results .
| Compound | Microbial Strain | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Significant |
| This compound | E. coli | Moderate |
Enzyme Inhibition
Research has shown that sulfonamide derivatives can inhibit thymidine phosphorylase and other enzymes critical for cancer cell proliferation and microbial survival . This inhibition leads to reduced cell viability and growth.
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with certain biomolecules, leading to the inhibition of enzymatic activities or the disruption of cellular processes. The sulfonamide group may also contribute to its biological effects by interacting with proteins and other cellular components .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfonamide Derivatives
Substituent Effects on Physicochemical Properties
- Bromo vs. Amino Groups: The bromo substituent in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the electron-donating amino group in 6-Amino-N,N-dimethylpyridine-3-sulfonamide. This difference likely reduces aqueous solubility compared to the amino analogue .
- Hydrazinyl vs. Morpholine Sulfonamide : The hydrazinyl group in the target compound may enhance reactivity (e.g., nucleophilic substitution or coordination chemistry) relative to the morpholine sulfonamide in N-(5-Bromo-2-chloropyridin-3-yl)morpholine-4-sulfonamide, which offers rigidity and improved metabolic stability .
Biological Activity
5-Bromo-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₁H₁₄BrN₃O₂S
- Molecular Weight : 332.22 g/mol
Anticancer Activity
Research indicates that derivatives of pyridine sulfonamides, including this compound, exhibit significant anticancer properties. A study evaluated various sulfonamide derivatives against multiple cancer cell lines, demonstrating that compounds with similar structures can inhibit cell proliferation effectively.
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an effective anticancer agent.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that pyridine derivatives can exhibit antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 2.18 | |
| Escherichia coli | 3.08 | |
| Pseudomonas aeruginosa | 2.50 |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Research indicates that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Blocking Cell Cycle Progression : It interferes with the normal progression of the cell cycle in cancer cells, effectively halting their growth.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In a study assessing the efficacy of various sulfonamide derivatives, this compound demonstrated superior activity against leukemia and breast cancer models, with IC₅₀ values significantly lower than standard treatments like doxorubicin and staurosporine .
- Another investigation focused on its effects on human carbonic anhydrase isoforms, revealing that certain derivatives exhibited potent inhibitory activity, which could be leveraged for therapeutic applications in metabolic disorders .
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide, and how is its structure validated?
- Methodological Answer : The synthesis typically involves sequential functionalization of a pyridine core. For example:
- Step 1 : Bromination at the 5-position using NBS (N-bromosuccinimide) under radical or electrophilic conditions.
- Step 2 : Introduction of the hydrazinyl group via nucleophilic substitution with hydrazine derivatives.
- Step 3 : Sulfonamide formation via reaction with dimethylamine and sulfonyl chloride.
Characterization : - NMR (¹H/¹³C) to confirm substituent positions and purity.
- Mass Spectrometry (MS) for molecular weight verification.
- X-ray Crystallography (if crystalline) to resolve stereoelectronic effects, as demonstrated in sulfonamide derivatives .
- HPLC for purity assessment (>95% threshold for research-grade material).
Q. How do the bromo and hydrazinyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Bromo Group : Acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl-aryl bond formation. Reactivity depends on solvent polarity (e.g., DMF vs. THF) and catalyst (e.g., Pd(PPh₃)₄) .
- Hydrazinyl Group : Participates in condensation reactions (e.g., with carbonyls to form hydrazones) or as a nucleophile in SNAr reactions. Steric hindrance from N,N-dimethyl groups may reduce reactivity, requiring optimized temperatures (e.g., 60–80°C) .
Advanced Research Questions
Q. What computational strategies are employed to predict reaction pathways or optimize synthesis of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation barriers for key steps (e.g., bromination or sulfonamide formation). Software like Gaussian or ORCA is standard .
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify intermediates and byproducts, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers in N,N-dimethyl groups) by acquiring spectra at 25°C vs. −40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity. For example, NOESY can detect spatial proximity between hydrazinyl protons and adjacent groups .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ’s bromo-sulfonamides) to identify systematic shifts .
Q. What methodologies are used to assess biological activity, and how are false positives mitigated?
- Methodological Answer :
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) testing against Gram+/Gram− bacteria, with controls (e.g., sulfadiazine) to validate assay sensitivity .
- Molecular Docking : Screen against target enzymes (e.g., dihydropteroate synthase for sulfonamides) using AutoDock Vina. Validate hits with SPR (Surface Plasmon Resonance) for binding affinity .
- Counter-Screening : Exclude non-specific inhibitors via kinase panel assays or cytotoxicity tests (e.g., MTT assay on HEK293 cells) .
Experimental Design & Optimization
Q. How is Design of Experiments (DoE) applied to optimize reaction conditions for this compound?
- Methodological Answer :
- Factorial Design : Vary factors (temperature, catalyst loading, solvent ratio) in a 2³ factorial matrix to identify significant variables. Use ANOVA for statistical validation .
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., bromination efficiency vs. temperature) to predict optimal yields .
- Robustness Testing : Introduce ±5% variations in reagent stoichiometry to assess process reproducibility .
Q. What separation techniques are recommended for purifying this compound from complex reaction mixtures?
- Methodological Answer :
- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) for intermediate purification.
- HPLC with HILIC Columns : Effective for polar hydrazinyl-sulfonamides; optimize mobile phase (ACN/water with 0.1% TFA) .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) exploit solubility differences for final purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
